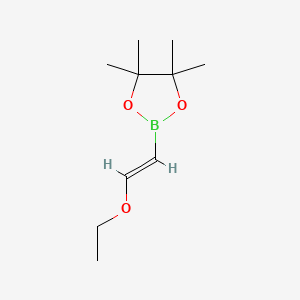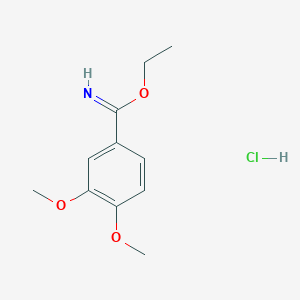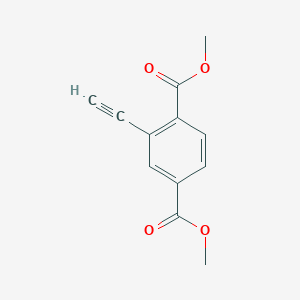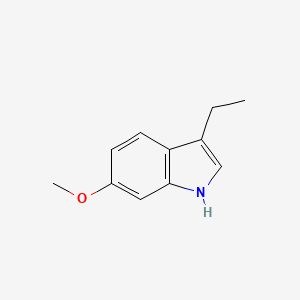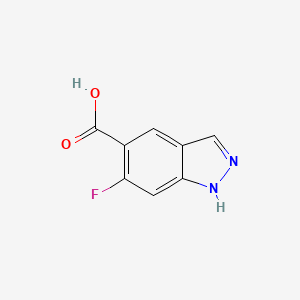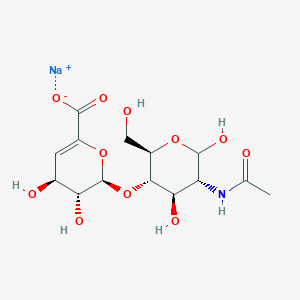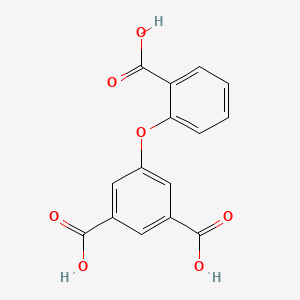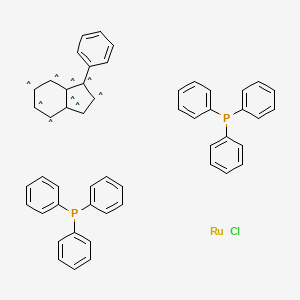
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
Vue d'ensemble
Description
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a coordination compound . It has the empirical formula C51H41ClP2Ru and a molecular weight of 852.3 g/mol .
Molecular Structure Analysis
The molecular structure of “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” includes a ruthenium atom coordinated to a chloro group, a 3-phenylindenyl group, and two triphenylphosphine groups .Chemical Reactions Analysis
While specific chemical reactions involving “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” are not available, similar ruthenium compounds are known to catalyze various types of reactions. For example, they can catalyze hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .Physical And Chemical Properties Analysis
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a solid compound . It has a melting point of 135 °C (dec.) .Applications De Recherche Scientifique
Ruthenium-Catalyzed Bond Forming Reactions
This compound is known for its efficiency in ruthenium-catalyzed S-S, S-Si, and S-B bond forming reactions . These reactions are crucial in the synthesis of various organic compounds.
Oxidation of Secondary Alcohols to Ketones
The compound is used for the chemoselective oxidation of secondary alcohols to ketones . This is a significant process in organic chemistry, as it allows for the transformation of one functional group to another.
Transfer Hydrogenation Catalyst
It serves as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of catalytic reaction where hydrogen is transferred from a donor molecule to an acceptor molecule. It’s widely used in the synthesis of various chemicals.
Catalyst for the Racemization of Chiral Alcohols
The compound is used as a catalyst for the racemization of chiral alcohols . Racemization is a process that converts a molecule with a specific chirality into a mixture of equal amounts of enantiomers.
Synthesis of Tertiary Phosphines
Tertiary phosphines are synthesized using this compound . These phosphines are used in various fields, including organic and inorganic chemistry, analytical, catalysis, pharmaceutical, biological, food and dye industries, and pharmacological activities .
Biological Applications
Ruthenium metal-based complexes and Schiff base ligands, such as this compound, are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial) .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar ruthenium compounds have been known to target various organic synthesis reactions .
Mode of Action
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is known to catalyze S-S, S-Si, and S-B bond forming reactions . It is also used in the cycloaddition of azides with acetylenes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of S-S, S-Si, and S-B bonds . It also influences the cycloaddition of azides with acetylenes . The downstream effects of these pathways depend on the specific reactions and the substrates involved.
Result of Action
The molecular and cellular effects of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)'s action are the formation of S-S, S-Si, and S-B bonds, and the cycloaddition of azides with acetylenes . These reactions result in the synthesis of new compounds, which can have various applications in organic chemistry.
Action Environment
The action, efficacy, and stability of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere at room temperature for optimal stability .
Propriétés
InChI |
InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLCXGMSHOUEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)


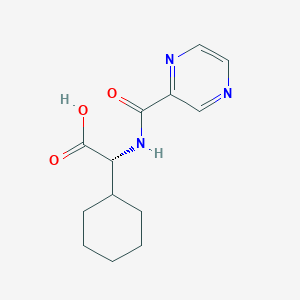
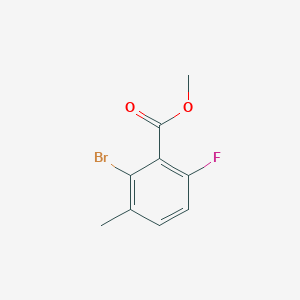
![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)
